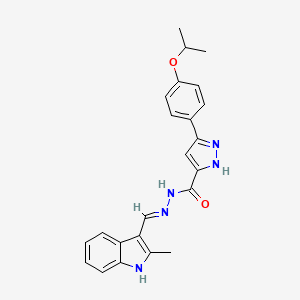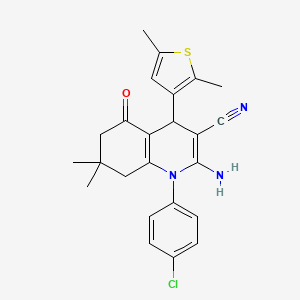
(E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole and pyrazole derivatives.
科学的研究の応用
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, analgesic, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
作用機序
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain. The compound also modulates various signaling pathways, including the NF-κB and STAT-3 pathways, which are involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
Indole-3-carboxylic acid derivatives: These compounds are also derived from indole and have similar chemical properties and biological activities.
Uniqueness
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the indole and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for further research and development .
特性
分子式 |
C23H23N5O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+ |
InChIキー |
CHQQGOBSFJYZIA-ZMOGYAJESA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11638488.png)
![(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638498.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11638501.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638507.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638519.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11638522.png)
![3-(2-chlorophenyl)-N'-[(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11638525.png)
![N'-{(E)-[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11638532.png)
![2,6-Dimethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B11638533.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B11638542.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638545.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine](/img/structure/B11638554.png)
![3-(3-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638562.png)
